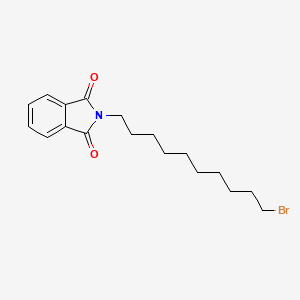

N-(10-Bromodecil)ftalimida

Descripción general

Descripción

N-(10-Bromodecyl)phthalimide is a biochemical compound with the molecular formula C18H24BrNO2 and a molecular weight of 366.29 . It is also known as 2-(10-Bromodecyl)isoindoline-1,3-dione .

Synthesis Analysis

The most common synthesis of phthalimides involves the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .Molecular Structure Analysis

The molecular structure of N-(10-Bromodecyl)phthalimide contains a total of 47 bonds, including 23 non-H bonds, 8 multiple bonds, 9 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 imide .Chemical Reactions Analysis

Phthalimides, including N-(10-Bromodecyl)phthalimide, are used as powerful oxidizing agents in both catalyzed and un-catalyzed reactions . They are also the source of halogen and act as halogenating agents .Physical And Chemical Properties Analysis

N-(10-Bromodecyl)phthalimide is a solid substance that should be stored at room temperature, specifically between 58-60°C . Its melting point is between 58-60°C .Aplicaciones Científicas De Investigación

Potencial Terapéutico

Las ftalimidas, incluida la N-(10-Bromodecil)ftalimida, pertenecen al grupo de las imidas cíclicas y poseen diversas actividades biológicas, como antinociceptiva, antiinflamatoria, antitumoral, anticonvulsiva y antimicrobiana . Han sido objeto de estudio en varios centros de investigación de todo el mundo .

Acción Antiinflamatoria

La investigación que utiliza ftalimidas conjugadas con triazol demostró una alta acción antiinflamatoria de estos compuestos . Esto sugiere que la this compound podría utilizarse potencialmente en el desarrollo de fármacos antiinflamatorios.

Actividad Antitumoral

Los derivados de ftalimida han mostrado potencial en la actividad antitumoral . Esto abre la posibilidad de que la this compound se utilice en la investigación y el tratamiento del cáncer.

Actividad Anticonvulsiva

Los derivados de ftalimida también se han estudiado por sus propiedades anticonvulsivas . Esto sugiere que la this compound podría utilizarse potencialmente en el tratamiento de la epilepsia y otros trastornos convulsivos.

Actividad Antimicrobiana

La actividad antimicrobiana de los derivados de ftalimida los convierte en un posible candidato para el desarrollo de nuevos agentes antimicrobianos . La this compound podría utilizarse potencialmente en este campo.

Síntesis Orgánica

La this compound podría utilizarse como reactivo en la síntesis orgánica debido a su estructura química . Puede obtenerse mediante diversos procesos de síntesis orgánica, generalmente utilizando anhídrido ftálico como precursor .

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

The primary targets of N-(10-Bromodecyl)phthalimide This compound belongs to the class of phthalimides, which are known to interact with a variety of biological targets

Mode of Action

The mode of action of N-(10-Bromodecyl)phthalimide As a phthalimide derivative, it may share similar mechanisms with other compounds in this class . .

Biochemical Pathways

The biochemical pathways affected by N-(10-Bromodecyl)phthalimide Phthalimides have been found in a variety of natural products, pharmaceuticals, and organic materials, suggesting they may interact with multiple biochemical pathways

Result of Action

The molecular and cellular effects of N-(10-Bromodecyl)phthalimide’s As a phthalimide derivative, it may share similar effects with other compounds in this class

Action Environment

The influence of environmental factors on the action, efficacy, and stability of N-(10-Bromodecyl)phthalimide Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s action

Análisis Bioquímico

Biochemical Properties

Phthalimides, a class of compounds to which N-(10-Bromodecyl)phthalimide belongs, are known to interact with various enzymes and proteins . The nature of these interactions is largely dependent on the specific structure of the phthalimide derivative .

Cellular Effects

Other phthalimide derivatives have been shown to exhibit antiproliferative activity against various cancer cells . They can induce cell cycle arrest, necrosis, and apoptosis

Molecular Mechanism

Other phthalimide derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the compound is a solid with a melting point of 58-60°C , suggesting that it has good stability under normal laboratory conditions.

Propiedades

IUPAC Name |

2-(10-bromodecyl)isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24BrNO2/c19-13-9-5-3-1-2-4-6-10-14-20-17(21)15-11-7-8-12-16(15)18(20)22/h7-8,11-12H,1-6,9-10,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJFIOTMXPRSHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20344175 | |

| Record name | 2-(10-Bromodecyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24566-80-1 | |

| Record name | 2-(10-Bromodecyl)-1H-isoindole-1,3(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20344175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(10-Bromodec-1-yl)phthalimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

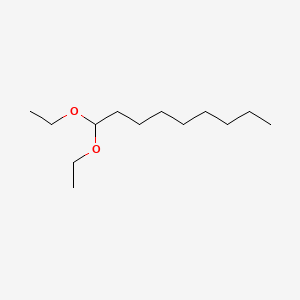

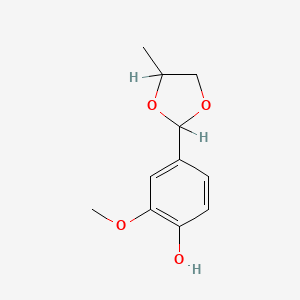

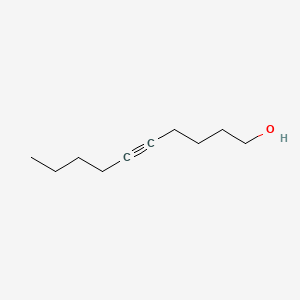

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Indolium, 1-[2-(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-2-methyl-, chloride (1:1)](/img/structure/B1582674.png)

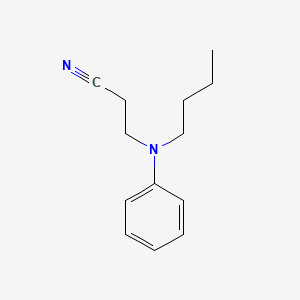

![Propanenitrile, 3-[(2-hydroxyethyl)phenylamino]-](/img/structure/B1582679.png)

![2,2'-[(3-Chlorophenyl)imino]bisethyl diacetate](/img/structure/B1582689.png)